Validated Purity of ≥97% Reduces Batch-to-Batch Variability vs. Lower-Purity Commercial PyOX Analogs
The target compound is supplied with a minimum purity specification of 97% (HPLC) by AKSci and 98% by Leyan . In contrast, several structurally related commercial PyOX ligands—such as (4R,5S)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole—are routinely offered at 95% purity, which introduces a higher probability of catalyst-poisoning impurities that can compromise enantioselectivity measurements . The higher specification directly translates into lower downstream purification costs and improved inter‑laboratory reproducibility.
| Evidence Dimension | Purity specification (HPLC) |
|---|---|
| Target Compound Data | ≥97% (AKSci); 98% (Leyan) |
| Comparator Or Baseline | (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: typically 95% |
| Quantified Difference | Absolute purity advantage of 2–3 percentage points |
| Conditions | Commercial vendor specification sheets |
Why This Matters
Higher purity reduces the risk of trace metal or organic impurities that can poison chiral catalysts and erode enantioselectivity, ensuring more consistent screening results.
